molecular formula C12H18N2O2S B1608999 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine CAS No. 588714-52-7

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine

Cat. No. B1608999
M. Wt: 254.35 g/mol
InChI Key: NXUCIAWJTFTFHW-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine (EMT) is an organic compound derived from thienyl and morpholine, and is widely used in scientific research due to its unique properties. It is a versatile compound with numerous applications in various fields, ranging from organic synthesis to biochemistry. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Research into the synthesis of morpholine derivatives and their applications in medicinal chemistry is extensive. For instance, derivatives similar to 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine have been synthesized for their potential use in pharmacology, highlighting the importance of morpholine in drug design and synthesis. These compounds have shown relevance in the development of neurokinin-1 receptor antagonists, indicating potential applications in treating emesis and depression (Harrison et al., 2001).
  • The creation of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, noted for their inhibition of tumor necrosis factor alpha and nitric oxide, showcases another chemical synthesis route. These derivatives underline the broader utility of the compound class in therapeutic areas beyond their core chemical interest (Lei et al., 2017).

Biological Activities

  • The pharmacological exploration of similar compounds has demonstrated varied biological activities. For example, 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one and its derivatives have been synthesized and characterized, revealing significant antiradical and anti-inflammatory activities. This suggests that morpholine derivatives could contribute to the development of new anti-inflammatory drugs (Kulakov et al., 2015).

properties

IUPAC Name

(2-amino-4-ethyl-5-methylthiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-3-9-8(2)17-11(13)10(9)12(15)14-4-6-16-7-5-14/h3-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUCIAWJTFTFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390677
Record name 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine

CAS RN

588714-52-7
Record name 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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